molecular formula C13H13BrN2O B14040597 2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole

2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole

Cat. No.: B14040597
M. Wt: 293.16 g/mol
InChI Key: SCWPHCGAFQONFC-UHFFFAOYSA-N
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Description

2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole typically involves the bromination of suitable starting materials under controlled conditions. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of the tosyl masking group . Another approach is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol to yield the tricyclic indole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]indole: Lacks the acetyl and bromo groups.

    8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole: Lacks the acetyl group.

    2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole: Lacks the bromo group.

Uniqueness

The presence of both the acetyl and bromo groups in 2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole imparts unique chemical properties and biological activities that distinguish it from similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

1-(8-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C13H13BrN2O/c1-8(17)16-5-4-13-11(7-16)10-6-9(14)2-3-12(10)15-13/h2-3,6,15H,4-5,7H2,1H3

InChI Key

SCWPHCGAFQONFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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